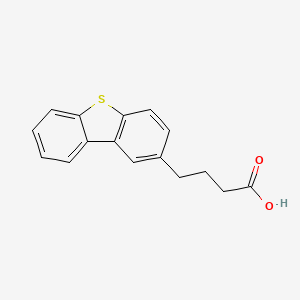![molecular formula C18H16O2S B11950337 9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide CAS No. 16808-56-3](/img/structure/B11950337.png)
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2'-thietane] 1',1'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spiro linkage between an ethanoanthracene moiety and a thietane ring, with a dioxide functional group attached to the thietane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethanoanthracene Moiety: This step involves the cyclization of appropriate precursors to form the ethanoanthracene structure.
Spiro Linkage Formation: The ethanoanthracene moiety is then reacted with a thietane precursor under specific conditions to form the spiro linkage.
Oxidation: The final step involves the oxidation of the thietane ring to introduce the dioxide functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce compounds with reduced functional groups.
Aplicaciones Científicas De Investigación
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Modulating enzyme activity by binding to active sites.
Interacting with Receptors: Affecting cellular signaling pathways by interacting with receptors.
Modifying Biomolecules: Altering the structure and function of biomolecules through chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: Similar in structure but with carboxylic acid functional groups instead of the thietane ring.
9,10-Dihydro-9,10-ethanoanthracene: Lacks the spiro linkage and thietane ring, making it less complex.
Uniqueness
9,10-Dihydrospiro[9,10-ethanoanthracene-11,2’-thietane] 1’,1’-dioxide is unique due to its spiro linkage and the presence of the thietane ring with a dioxide functional group
Propiedades
Número CAS |
16808-56-3 |
|---|---|
Fórmula molecular |
C18H16O2S |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
spiro[tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,2'-thietane] 1',1'-dioxide |
InChI |
InChI=1S/C18H16O2S/c19-21(20)10-9-18(21)11-16-12-5-1-3-7-14(12)17(18)15-8-4-2-6-13(15)16/h1-8,16-17H,9-11H2 |
Clave InChI |
KOSOJJJPNLFPQO-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C12CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


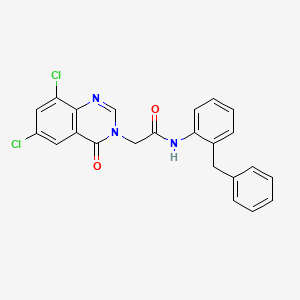



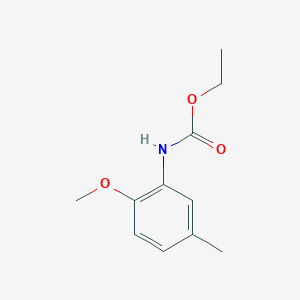
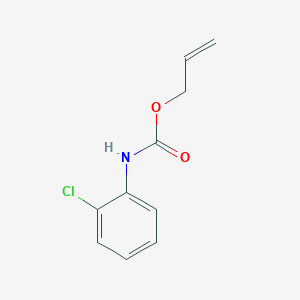

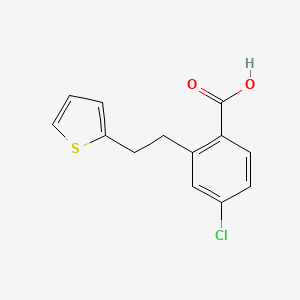


![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)
